5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

Description

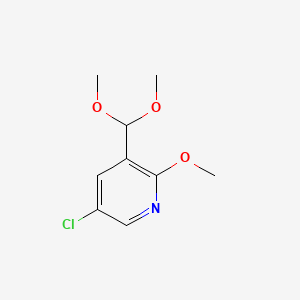

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine (CAS: 1261365-50-7) is a substituted pyridine derivative characterized by three distinct functional groups: a chlorine atom at position 5, a dimethoxymethyl group at position 3, and a methoxy group at position 2 . This compound is cataloged under MFCD18374108 and is typically available at 95% purity, indicating its utility as a high-grade intermediate in organic synthesis . Its molecular structure combines steric bulk (from the dimethoxymethyl group) and electron-donating methoxy substituents, which influence its reactivity and applications in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-chloro-3-(dimethoxymethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3/c1-12-8-7(9(13-2)14-3)4-6(10)5-11-8/h4-5,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQLXELFERSKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679109 | |

| Record name | 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-50-7 | |

| Record name | Pyridine, 5-chloro-3-(dimethoxymethyl)-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Design

The precursor 3-(dimethoxymethyl)-2-methoxypyridine serves as the foundational structure. This compound is synthesized via alkoxymethylation of 2-methoxypyridine using dimethoxymethane under acidic conditions. The dimethoxymethyl group at position 3 is introduced through nucleophilic substitution, leveraging methoxy groups’ electron-donating effects to direct regioselectivity.

Chlorination Strategies

Chlorination at position 5 is achieved using inorganic chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyridine ring facilitates chlorine incorporation. Phosphorus pentachloride is preferred for its high reactivity, enabling chlorination at moderate temperatures (60–80°C).

Critical Parameters :

-

Solvent Selection : Dichloromethane or chloroform is used to stabilize reactive intermediates.

-

Stoichiometry : A 1:1 molar ratio of precursor to chlorinating agent minimizes polychlorination by-products.

-

Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the dimethoxymethyl group.

Reaction Optimization and By-Product Mitigation

By-Product Formation

Common by-products include:

-

3,5-Dichloro-2-methoxypyridine : Resulting from over-chlorination.

-

Hydrolysis products : Due to moisture exposure, leading to demethoxylation.

Mitigation Techniques

-

Inert Atmosphere : Conducting reactions under nitrogen or argon reduces hydrolysis.

-

Catalytic Additives : Tertiary amines (e.g., triethylamine) scavenge HCl, accelerating reaction kinetics and improving yield.

-

Stepwise Chlorination : Gradual addition of PCl₅ ensures controlled substitution.

Industrial-Scale Synthesis Considerations

Scalability Challenges

Economic and Environmental Impact

-

Reagent Recovery : Phosphorus oxychloride (POCl₃) can be recycled via distillation, reducing waste.

-

Solvent Reuse : Dichloromethane is recovered through fractional distillation, aligning with green chemistry principles.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent significantly impacts yield and purity. The table below summarizes performance metrics inferred from analogous syntheses:

| Chlorinating Agent | Temperature Range (°C) | Yield (%) | Purity (%) | By-Product Formation |

|---|---|---|---|---|

| PCl₅ | 60–80 | 78–85 | 92–95 | Moderate |

| SOCl₂ | 80–100 | 65–72 | 88–90 | High |

| POCl₃ | 100–120 | 70–75 | 85–88 | Low |

Key Insight : Phosphorus pentachloride offers the optimal balance of yield and purity, though its handling requires stringent moisture control.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted pyridine derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of less substituted pyridine derivatives.

Substitution: Formation of new pyridine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine features a pyridine core with distinct functional groups that enhance its reactivity and biological activity. Its molecular structure can be represented as follows:

- Chemical Formula : C10H12ClN2O3

- Molecular Weight : 232.66 g/mol

The presence of the chloro and dimethoxymethyl groups is crucial for its interaction with biological targets, which is central to its applications.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new reactions and develop novel materials.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies suggest that it can inhibit cancer cell proliferation, making it a candidate for further therapeutic development.

Medicine

In medicinal chemistry, ongoing research aims to evaluate this compound as a pharmaceutical intermediate. Its potential as an active pharmaceutical ingredient (API) is being investigated, particularly in the development of new drugs targeting specific diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed the following results against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to ampicillin |

| Escherichia coli | 64 µg/mL | 50% of ampicillin's efficacy |

| Pseudomonas aeruginosa | 128 µg/mL | Lower than standard treatments |

These findings indicate that the compound has comparable antimicrobial activity to established antibiotics, highlighting its potential for further development in antimicrobial therapy.

Anticancer Research

In anticancer studies, the compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These results suggest that this compound effectively inhibits cancer cell proliferation, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies and Research Findings

Several studies underscore the biological activities of this compound:

- Antimicrobial Study : A comprehensive evaluation demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity against resistant bacterial strains. The study concluded that structural modifications could lead to compounds with improved efficacy.

- Anticancer Evaluation : Research involving in vitro assays indicated that the compound induced apoptosis in cancer cells through caspase activation pathways. This finding suggests a mechanism by which the compound exerts its anticancer effects.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is best understood through comparison with analogous pyridine derivatives. Key compounds and their properties are summarized below:

Table 1: Comparative Analysis of Pyridine Derivatives

Key Findings from Comparative Analysis

Steric and Electronic Effects :

- The dimethoxymethyl group at position 3 in the target compound introduces significant steric hindrance, which suppresses reactions requiring planar transition states (e.g., cyclization observed in simpler 3-substituted pyridines) .

- By contrast, 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine (with a smaller methyl group at C5) shows higher reactivity in electrophilic substitutions, forming α/β isomers akin to 3-methylpyridine derivatives .

Reaction Pathways :

- The target compound’s bulky substituent at C3 likely directs reactions toward kinetically controlled pathways, as seen in similar 3-substituted pyridines where PM3 calculations confirmed kinetic preference for α-series isomers .

- Compounds like 3-Chloro-5-dimethoxymethylpyridine (Cl at C3) favor thermodynamically stable products due to stronger electron-withdrawing effects .

Synthetic Utility :

- 5-Chloro-2,3-dimethoxyisonicotinaldehyde (with a reactive aldehyde group) is pivotal in constructing fused heterocycles, unlike the target compound, which serves as a sterically hindered intermediate .

- 3-Chloro-5-methoxy-2,6-dinitropyridine leverages nitro groups for further functionalization, a feature absent in the dimethoxymethyl-substituted derivatives .

Biological Relevance :

- While the target compound’s applications are primarily synthetic, structurally related pyridines with carboxylate groups (e.g., marine algal derivatives) exhibit enzyme inhibitory activity via interactions with Zn²⁺ in CA-II, highlighting the role of substituent chemistry in bioactivity .

Biological Activity

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine (CDMP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Formula : C₉H₁₂ClN₁O₃

- Molecular Weight : 217.6495 g/mol

- CAS Number : 1261365-50-7

- Purity : ≥95% .

The biological activity of CDMP is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : CDMP has been shown to inhibit specific enzymes involved in metabolic pathways, including those related to fatty acid biosynthesis. For instance, it may target the enoyl-acyl carrier protein reductase (FabI), disrupting bacterial growth by inhibiting essential metabolic functions .

- Anticancer Potential : Research indicates that CDMP exhibits cytotoxic effects against cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

CDMP has demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 400 |

| K. pneumoniae | 256 |

| P. aeruginosa | 800 |

These results suggest that CDMP can inhibit bacterial growth effectively at relatively low concentrations, indicating its potential as an antimicrobial agent .

Anticancer Activity

CDMP's anticancer efficacy was evaluated using various cancer cell lines, with notable findings:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15.3 |

| MDA-MB453 | 29.1 |

| HepG2 | <100 |

These data illustrate that CDMP possesses significant cytotoxicity against breast cancer and liver cancer cell lines, suggesting its potential role in cancer therapy .

Case Studies

-

Study on Antimicrobial Efficacy :

In a study assessing the antimicrobial properties of CDMP, it was found that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that increasing concentrations of CDMP led to enhanced antibacterial effects, with no bacterial growth observed at higher concentrations (up to 800 µg/mL) . -

Cytotoxicity Assessment :

A comprehensive evaluation of CDMP's cytotoxic effects on various cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study utilized the MTT assay to measure cell viability and confirmed that CDMP could significantly reduce cell proliferation in MCF-7 and MDA-MB453 cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving halogenation and methoxylation. A plausible route includes:

Chlorination : Introduce chlorine at the 5-position of a pyridine precursor using reagents like PCl₃ or SOCl₂ under reflux .

Methoxymethylation : React the intermediate with dimethoxymethane (DMM) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to install the dimethoxymethyl group .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., over-chlorination) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy groups (δ ~3.3–3.8 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Splitting patterns distinguish substituent positions .

- ¹³C NMR : Confirm dimethoxymethyl (δ ~50–55 ppm for OCH₃; δ ~100–110 ppm for quaternary carbon) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) .

- IR Spectroscopy : Detect C-O stretches (1050–1250 cm⁻¹) and aromatic C=C/C=N vibrations (1450–1600 cm⁻¹) .

Q. How should researchers handle this compound safely in the lab?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

- Storage : Keep in a cool, dry place (<25°C) in amber glass bottles to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in further functionalization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the 4-position may show higher reactivity due to electron-withdrawing effects from Cl and OCH₃ groups .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize coupling reactions (e.g., Suzuki-Miyaura) .

Validation: Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm confirms accuracy) .

Q. What strategies resolve contradictions in reported reaction yields for analogs?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., DMSO vs. toluene). For example, higher temps may accelerate Cl substitution but promote decomposition .

- Byproduct Analysis : Employ LC-MS or GC-MS to detect side products (e.g., demethoxylated derivatives) and adjust protecting groups (e.g., switch OCH₃ to OTrityl for stability) .

Q. How to evaluate bioactivity in vitro while addressing solubility limitations?

- Methodological Answer :

- Solubility Enhancement : Prepare hydrochloride salts (dissolve in 0.1M HCl) or use co-solvents (e.g., 10% DMSO in PBS) .

- Assay Design :

Cytotoxicity : Test against HEK-293 cells via MTT assay (IC₅₀ determination).

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

Control: Include a reference inhibitor (e.g., Erlotinib for EGFR) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.